molecular formula C11H11ClN2O2 B13920758 8-Chloro-3-ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one

8-Chloro-3-ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one

Cat. No.: B13920758
M. Wt: 238.67 g/mol
InChI Key: QAFRQRXVCVZABF-UHFFFAOYSA-N
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Description

8-Chloro-3-ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Hydroxymethylation: This step can be carried out using formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

8-Chloro-3-ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one may have applications in:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biology: Studying its effects on various biological pathways and its potential as a biochemical probe.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    8-Chloroquinoxaline: Similar structure but lacks the ethyl and hydroxymethyl groups.

    3-Ethylquinoxaline: Similar structure but lacks the chloro and hydroxymethyl groups.

    7-(Hydroxymethyl)quinoxaline: Similar structure but lacks the chloro and ethyl groups.

Uniqueness

8-Chloro-3-ethyl-7-(hydroxymethyl)quinoxalin-2(1H)-one is unique due to the presence of all three substituents (chloro, ethyl, and hydroxymethyl) on the quinoxaline core. This combination of functional groups may confer unique biological activities and chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

8-chloro-3-ethyl-7-(hydroxymethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C11H11ClN2O2/c1-2-7-11(16)14-10-8(13-7)4-3-6(5-15)9(10)12/h3-4,15H,2,5H2,1H3,(H,14,16)

InChI Key

QAFRQRXVCVZABF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)CO)Cl)NC1=O

Origin of Product

United States

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